(S)-Glycidol

Catalog No.
S618689
CAS No.
60456-23-7
M.F
C3H6O2
M. Wt
74.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-Glycidol

CAS Number

60456-23-7

Product Name

(S)-Glycidol

IUPAC Name

[(2S)-oxiran-2-yl]methanol

Molecular Formula

C3H6O2

Molecular Weight

74.08 g/mol

InChI

InChI=1S/C3H6O2/c4-1-3-2-5-3/h3-4H,1-2H2/t3-/m0/s1

InChI Key

CTKINSOISVBQLD-VKHMYHEASA-N

SMILES

C1C(O1)CO

Synonyms

(2S)-2-Oxiranemethanol; (S)-Oxiranemethanol; (-)-2,3-Epoxy-1-propanol; (-)-D-Glycidol; (-)-Glycidol; (2S)-2-Oxiranylmethanol; (S)-(-)-Oxiranemethanol; (S)-Glycidol; (S)-Oxiran-2-ylmethanol; S-Glycidyl Alcohol

Canonical SMILES

C1C(O1)CO

Isomeric SMILES

C1[C@@H](O1)CO

(S)-Glycidol, also known as (S)-2,3-epoxy-1-propanol, is a chiral organic compound with the molecular formula C3_3H6_6O2_2. It features both an epoxide and a primary alcohol functional group, making it a bifunctional molecule. This compound appears as a colorless, slightly viscous liquid that is somewhat unstable and not commonly found in pure form. Its synthesis typically involves the epoxidation of allyl alcohol using catalysts such as tungstic acid and aqueous peroxyacetic acid .

(S)-Glycidol itself likely doesn't have a specific mechanism of action in biological systems. However, the derivatives formed through its reactions can have various functionalities. For instance, glycidyl ethers can act as alkylating agents, reacting with cellular components and potentially causing cytotoxicity [].

(S)-Glycidol is a hazardous compound with several safety concerns:

  • Toxicity: Classified as a suspected carcinogen (IARC Group 2A) and may cause genetic defects [].
  • Flammability: Combustible liquid with a flash point around 65 °C [].
  • Irritant: Can irritate the skin, eyes, respiratory tract, and mucous membranes upon exposure [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and respirators when handling (S)-Glycidol [].
  • Work in a well-ventilated area and avoid contact with skin and eyes [].
  • Store in a cool, dry place under inert atmosphere to minimize decomposition [].

(S)-Glycidol is known for its reactivity due to the presence of the epoxide group. Key reactions include:

  • Hydrolysis: In the presence of water, (S)-glycidol can hydrolyze to yield glycerol and α-chlorohydrin. This reaction occurs rapidly under acidic conditions, with a half-life of around 10 minutes in 0.1 M hydrochloric acid .
  • Alkylation: The compound can undergo alkylation reactions to form various derivatives, including glycidyl ethers and esters. For example, reacting (S)-glycidol with isocyanates leads to glycidyl urethanes .
  • Epoxide Opening: The epoxide ring can be opened by nucleophiles such as glutathione, leading to the formation of S-(2,3-dihydroxypropyl)glutathione .

(S)-Glycidol exhibits significant biological activity, particularly in its potential genotoxic effects. Studies have shown that it can alkylate DNA, which raises concerns regarding its carcinogenic potential. It is classified as an IARC Group 2A agent, indicating it is probably carcinogenic to humans. In vivo studies have demonstrated increased resorptions and anomalies in embryos following maternal exposure . Additionally, it has been shown to inhibit lipases, enzymes that catalyze the breakdown of triglycerides into glycerin and free fatty acids .

The primary method for synthesizing (S)-glycidol involves the epoxidation of allyl alcohol. This process can be catalyzed by various agents:

  • Catalysts: Tungstic acid is commonly used.
  • Oxidizing Agents: Aqueous peroxyacetic acid serves as a source of oxygen for the epoxidation reaction .

Other methods include regioselective opening of the epoxide ring using Grignard reagents or other nucleophiles to produce various functionalized derivatives.

(S)-Glycidol serves several important industrial and pharmaceutical applications:

  • Chemical Intermediate: It is used in the synthesis of glycidyl ethers, esters, and amines.
  • Pharmaceuticals: It acts as a precursor for drugs like diproqualone and dyphylline .
  • Food Industry: Glycidyl fatty acid esters formed during oil refining processes may introduce trace amounts of (S)-glycidol into edible oils .

Research has indicated that (S)-glycidol interacts with various biological systems:

  • Metabolism: It undergoes extensive metabolism in vivo, primarily through hydrolysis to glycerol and other metabolites like β-chlorolactic acid.
  • Genotoxicity: Interaction studies reveal that (S)-glycidol can induce chromosomal aberrations and mutations in various cell types under specific conditions, indicating its potential risks for genetic damage .

(S)-Glycidol shares structural similarities with several other compounds. Here are some notable comparisons:

CompoundStructure TypeUnique Features
EpichlorohydrinEpoxideChlorinated version; used in industrial applications
Allyl AlcoholAlcoholPrecursor for (S)-glycidol; less reactive
GlycerolAlcoholNon-toxic; used widely in food and pharmaceuticals
1,2-EpoxybutaneEpoxideLarger carbon chain; different reactivity profile

While all these compounds contain either epoxide or alcohol functional groups, (S)-glycidol's unique chiral structure and reactivity make it particularly valuable in synthetic chemistry and pharmaceuticals.

XLogP3

-0.9

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.24%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95.24%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (97.62%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (92.86%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (95.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H350 (97.62%): May cause cancer [Danger Carcinogenicity];
H360 (95.24%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard

Wikipedia

(S)-glycidol

Dates

Modify: 2023-08-15

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